molecular formula C9H9BrO B188281 1-(4-Bromophenyl)cyclopropanol CAS No. 109240-30-4

1-(4-Bromophenyl)cyclopropanol

Cat. No.: B188281
CAS No.: 109240-30-4
M. Wt: 213.07 g/mol
InChI Key: CKWRAYGCDLYUSQ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)cyclopropanol is an organic compound with the molecular formula C₉H₉BrO It is characterized by a cyclopropane ring substituted with a hydroxyl group and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)cyclopropanol can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzyl chloride with cyclopropanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)cyclopropanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used in polar aprotic solvents.

Major Products:

    Oxidation: Formation of 1-(4-bromophenyl)cyclopropanone.

    Reduction: Formation of 1-(phenyl)cyclopropanol.

    Substitution: Formation of 1-(4-substituted phenyl)cyclopropanol derivatives.

Scientific Research Applications

1-(4-Bromophenyl)cyclopropanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a probe to study the interactions of cyclopropane-containing compounds with biological systems.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)cyclopropanol involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)cyclopropanol
  • 1-(4-Fluorophenyl)cyclopropanol
  • 1-(4-Methylphenyl)cyclopropanol

Comparison: 1-(4-Bromophenyl)cyclopropanol is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. Compared to its chloro, fluoro, and methyl analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-(4-bromophenyl)cyclopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWRAYGCDLYUSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109240-30-4
Record name 1-(4-bromophenyl)cyclopropan-1-ol
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